
3-Bromo-5-nitromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-nitromandelic acid is an organic compound characterized by the presence of bromine and nitro functional groups attached to a mandelic acid backbone
Métodos De Preparación
The synthesis of 3-Bromo-5-nitromandelic acid typically involves the bromination and nitration of mandelic acid. The reaction conditions for these processes often include the use of bromine or bromine-containing reagents for bromination, and nitric acid or other nitrating agents for nitration. Industrial production methods may involve more efficient and scalable processes, but the fundamental reactions remain similar.
Análisis De Reacciones Químicas
3-Bromo-5-nitromandelic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Aplicaciones Científicas De Investigación
3-Bromo-5-nitromandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-nitromandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding, which can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
3-Bromo-5-nitromandelic acid can be compared with other similar compounds, such as:
3-Bromo-5-nitrophenylboronic acid: This compound also contains bromine and nitro groups but is attached to a phenylboronic acid backbone instead of mandelic acid.
3-Bromo-5-nitrobenzoic acid: Similar to this compound, this compound has bromine and nitro groups attached to a benzoic acid backbone.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which can lead to distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H6BrNO5 |
|---|---|
Peso molecular |
276.04 g/mol |
Nombre IUPAC |
2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-1-4(7(11)8(12)13)2-6(3-5)10(14)15/h1-3,7,11H,(H,12,13) |
Clave InChI |
UHIAJJSSICVXFD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




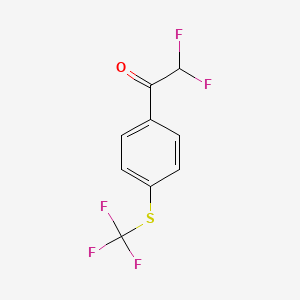

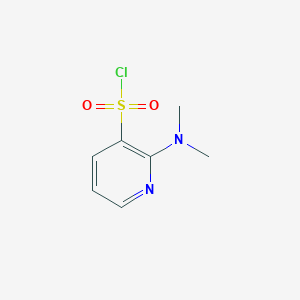
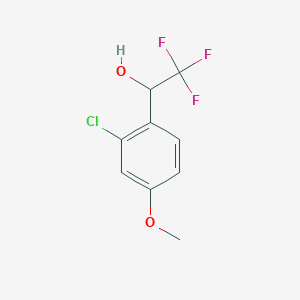
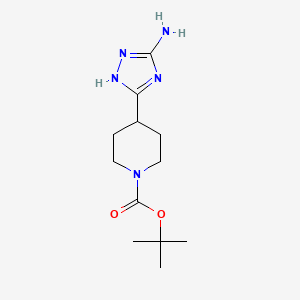

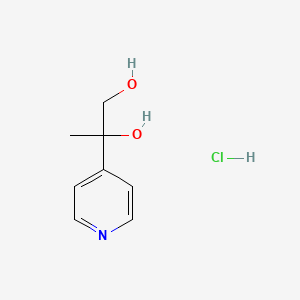
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
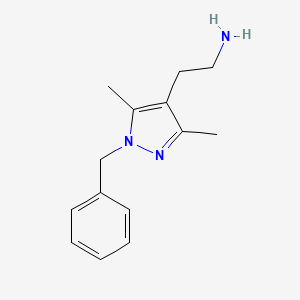
![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)
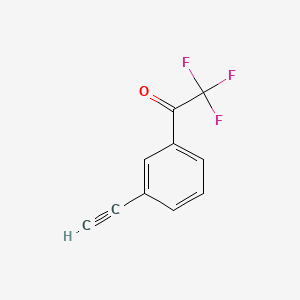
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
